molecular formula C10H17N3S B13252049 N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine

Cat. No.: B13252049
M. Wt: 211.33 g/mol
InChI Key: XWWIMUHZAVGCDH-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This molecule features a piperidine ring linked to a 4-ethyl-1,3-thiazole group, a structural motif known to confer a wide range of pharmacological activities. Compounds containing the 1,3-thiazole nucleus are extensively investigated for their anti-inflammatory and analgesic properties, with some derivatives acting as potent dual-acting agents or demonstrating efficacy in validated in vivo pain models . The scaffold is also recognized as a privileged structure in antimicrobial research, showing potential against various pathogenic strains . For researchers, this compound serves as a valuable building block for the synthesis of more complex molecules. Its structure offers multiple sites for chemical modification, enabling structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability. The piperidine-thiazole core is a key feature in several bioactive molecules, underscoring its importance in hit-to-lead optimization campaigns. Researchers can utilize this compound to explore new chemical space in areas such as metabolic disorders, given that related N -(pyrimidin-4-yl)thiazol-2-amine derivatives have been identified as activators of glucokinase (GK), a key target in type 2 diabetes research . [Intended Use & Disclaimer] This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

4-ethyl-N-piperidin-4-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H17N3S/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9/h7,9,11H,2-6H2,1H3,(H,12,13)

InChI Key

XWWIMUHZAVGCDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)NC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine typically involves the reaction of 4-ethyl-1,3-thiazole with piperidine. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process. The mixture is usually heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The thiazole ring can interact with active sites of enzymes, leading to inhibition of their activity. This interaction is often facilitated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Key Observations:

  • Thiazole Modifications : The target compound’s 4-ethyl-thiazole differs from 6a’s 4-hydroxyphenyl-thiazole and the 5-chloro-thiazole in . Bulky substituents (e.g., ethyl, aryl) may improve membrane penetration, while polar groups (e.g., hydroxy, acetamide) enhance solubility and target interaction.
  • Amine Functionalization : The piperidin-4-amine in the target compound contrasts with piperazine in and acetylated amines in . Secondary and tertiary amines (e.g., methoxyethyl in ) can alter basicity and hydrogen-bonding capacity.
  • Hybrid Heterocycles : Compounds combining thiazole with pyrimidine ( ) or thiadiazole ( ) suggest synergistic effects in multi-target engagement.

Pharmacological and Physicochemical Comparisons

  • Enzyme Inhibition : Thiazole derivatives like 6a and 6b exhibit COX-1/COX-2 inhibitory activity, with selectivity influenced by substituents. The target compound’s ethyl group may favor hydrophobic binding pockets in similar enzymes .
  • Anticancer Potential: Analogs such as N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides ( ) demonstrate antitumor activity, suggesting that the thiazole-piperidine scaffold in the target compound could be optimized for oncology applications.
  • Physicochemical Properties : The methoxyethyl group in (C17H28N2O2, MW 292.42) increases hydrophilicity compared to the target compound’s ethyl-thiazole, highlighting trade-offs between lipophilicity and solubility.

Biological Activity

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound features a thiazole ring and a piperidine moiety, which are known for their roles in various pharmacological activities. The compound is primarily studied for its antimicrobial and anti-inflammatory effects, among other biological activities.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that derivatives of thiazole compounds often demonstrate significant inhibition against various pathogens. For instance, studies have shown that thiazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

PathogenMIC (µg/mL)MBC (µg/mL)Activity Type
Staphylococcus aureus0.51.0Bactericidal
E. coli1.02.0Bacteriostatic
Staphylococcus epidermidis0.30.6Bactericidal

These results suggest that the compound's structural features contribute to its efficacy against bacterial strains.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Mechanism of Action:
The anti-inflammatory effects are believed to arise from the compound's ability to modulate signaling pathways such as NF-kB and MAPK, leading to reduced expression of inflammatory mediators.

Case Studies

  • In Vitro Studies:
    A study evaluated the compound's activity against various bacterial strains using minimum inhibitory concentration (MIC) assays. Results showed that it effectively inhibited bacterial growth at low concentrations, highlighting its potential as an antibacterial agent .
  • In Vivo Studies:
    Animal models demonstrated that administration of this compound resulted in decreased inflammation markers in tissues subjected to inflammatory stimuli . This suggests promising therapeutic applications in treating inflammatory diseases.

Research Findings

Recent studies have expanded on the biological profile of this compound:

  • Antimicrobial Evaluation:
    • The compound was tested against multiple pathogens with varying degrees of success, showing particularly strong activity against Gram-positive bacteria .
  • Synergistic Effects:
    • Combinations with cell-permeable peptides enhanced the antimicrobial efficacy, indicating potential for developing combination therapies .

Q & A

Q. What are the common synthetic routes for preparing N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine and its analogs?

The compound can be synthesized via coupling reactions between thiazole-containing intermediates and substituted piperidines. For example, analogs like N-(1-(pyrimidin-2-yl)piperidin-4-yl)thiazole-4-carboxamide are synthesized by reacting carboxylic acids (e.g., 6) with amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) under solvent-free or THF-based conditions . Key steps include nucleophilic substitution or condensation, often optimized for regioselectivity. Characterization typically involves 1^1H NMR, 13^{13}C NMR, and HPLC to confirm purity and structure .

Q. How is structural characterization performed for this compound?

Structural elucidation relies on spectroscopic and chromatographic methods. 1^1H NMR identifies proton environments (e.g., ethyl groups at δ ~1.3 ppm, thiazole protons at δ ~7-8 ppm), while 13^{13}C NMR confirms carbon frameworks (e.g., thiazole carbons at ~150-160 ppm). High-resolution mass spectrometry (HRMS) validates molecular weights, and HPLC (e.g., 98-99% purity) ensures compound integrity . Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) resolves stereochemistry and crystal packing .

Q. What preliminary biological activities have been reported for similar thiazole-piperidine hybrids?

Thiazole-piperidine derivatives exhibit antimicrobial and antitumor potential. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl) analogs showed anticancer activity in NCI screening, with IC50_{50} values <10 µM against select cell lines . Antimicrobial studies highlight substituent-dependent efficacy; electron-withdrawing groups (e.g., -CF3_3) enhance activity by modulating membrane penetration .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and activity of this compound?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection. Molecular docking (e.g., AutoDock Vina) identifies binding modes with targets like adenosine receptors or histamine H1_1/H4_4 receptors, correlating steric/electronic features with affinity . QSAR models link structural descriptors (e.g., logP, polar surface area) to bioavailability, aiding in lead optimization .

Q. How do contradictory data in yield or bioactivity arise, and how are they resolved?

Discrepancies in synthetic yields (e.g., 6% vs. 39% in similar reactions) often stem from solvent choice, temperature, or catalyst loading . Systematic Design of Experiments (DoE) can isolate critical parameters. Bioactivity variations may arise from assay conditions (e.g., cell line heterogeneity) or impurities. Orthogonal assays (e.g., SPR, enzymatic) and rigorous QC (HPLC ≥95%) mitigate these issues .

Q. What strategies improve the pharmacokinetic profile of this compound?

Structural modifications enhance solubility and metabolic stability. Introducing morpholine or tetrahydronaphthalenyl groups increases hydrophilicity, while fluorination (e.g., -CF3_3) reduces CYP450-mediated oxidation. Prodrug approaches (e.g., esterification of amine groups) improve oral bioavailability . Pharmacokinetic studies in rodent models assess AUC and t1/2t_{1/2} to validate improvements .

Q. How are crystallographic challenges addressed during SC-XRD analysis?

Twinning or low-resolution data complicate refinement. SHELXD/SHELXE resolve phase problems via dual-space methods, while SHELXL refines anisotropic displacement parameters. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) enhances data quality. Hydrogen bonding networks (e.g., N-H···S interactions) are validated using Olex2 .

Q. What are the mechanistic insights into its antitumor activity?

Thiazole-piperidine hybrids inhibit tubulin polymerization or kinase pathways (e.g., EGFR, VEGFR). In vitro assays (e.g., MTT) confirm cytotoxicity, while Western blotting detects apoptosis markers (e.g., caspase-3 cleavage). In vivo xenograft models (e.g., HT-29 colon cancer) show tumor growth inhibition ≥50% at 25 mg/kg .

Methodological Tables

Q. Table 1. Representative Synthetic Yields and Conditions

CompoundMethodSolventYield (%)Purity (HPLC)Reference
Analog 58Method ATHF3998
Analog 59Method ATHF699
N-Cyclopropyl derivativeCuBr-catalyzedDMSO17.9-

Q. Table 2. Key Pharmacological Data

Assay TypeTargetIC50_{50}/EC50_{50}Model SystemReference
AnticancerNCI-60 panel2.5 µM (Avg.)HCT-116 cells
AntimicrobialS. aureus8 µg/mLBroth microdilution

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